molecular formula C6H2BrCl2F B596263 2-Bromo-1,4-dichloro-3-fluorobenzene CAS No. 1373233-32-9

2-Bromo-1,4-dichloro-3-fluorobenzene

Cat. No.: B596263
CAS No.: 1373233-32-9
M. Wt: 243.884
InChI Key: GMIMUZZZXQHIAX-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular weight of this compound is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Synthesis of Fluorinated Benzoic Acids

2-Bromo-1,4-dichloro-3-fluorobenzene has been utilized in the cobalt-catalysed methoxycarbonylation of polysubstituted halobenzenes to prepare various fluorobenzoic acid derivatives. This process emphasizes the chemoselectivity and regio-selectivity of the reaction, with the fluorine substituents remaining intact, highlighting the compound's utility in synthesizing fluorine-containing organic molecules with potential applications in pharmaceuticals and agrochemicals (Boyarskiy et al., 2010).

Photodissociation Studies

Research on the photodissociation of halobenzene derivatives, including this compound, at 266 nm using photofragment translational spectroscopy has provided insights into the energy distribution and anisotropy parameters of photofragments. This study contributes to our understanding of the photophysical behaviors of halogenated benzene compounds, which is crucial for applications in photochemistry and the design of photostable materials (Gu et al., 2001).

Electrochemical Fluorination

This compound has also been explored in the context of electrochemical fluorination. This technique is significant for introducing fluorine atoms into aromatic compounds, which is a key step in synthesizing fluorinated organic molecules. Such molecules are increasingly important in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms (Shainyan & Danilevich, 2006).

Applications in Polymer Chemistry and Organic Synthesis

Halobenzene derivatives, including this compound, have been used in triazidation reactions to produce triazidobenzenes. These compounds serve as photoactive cross-linking reagents in polymer chemistry and are starting materials in the synthesis of organic magnetic materials. This illustrates the role of halobenzene derivatives in creating advanced materials with specialized applications (Chapyshev & Chernyak, 2013).

Development of Novel Organometallic Reagents

The study of palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes has opened new pathways for the synthesis of heterocycles and complex organic molecules. These reactions enable the effective combination of carbonylation and nucleophilic substitution, providing a versatile method for constructing six-membered heterocycles, which are important intermediates in pharmaceutical and agrochemical synthesis (Chen et al., 2014).

Safety and Hazards

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-1,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIMUZZZXQHIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742961
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-32-9
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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